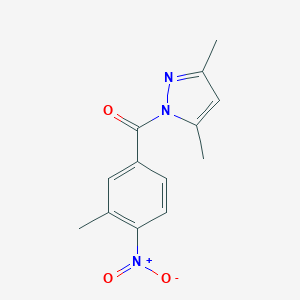

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methanone group attached to a nitrophenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

Attachment of the Methanone Group: The methanone group can be introduced by reacting the pyrazole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

Nitration of the Phenyl Ring: The nitrophenyl ring can be synthesized by nitrating a methyl-substituted benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding carboxylic acids.

Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mecanismo De Acción

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3,5-dimethyl-1H-pyrazol-1-yl)(4-nitrophenyl)methanone: Similar structure but without the methyl group on the phenyl ring.

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methylphenyl)methanone: Similar structure but without the nitro group on the phenyl ring.

Uniqueness

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Actividad Biológica

The compound (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone , identified by its molecular formula C13H13N3O3 and molecular weight of 259.26 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

The structural characteristics of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| SMILES | Cc1cc(ccc1N+=O)C(n1c(C)cc(C)n1)=O |

| LogP | 1.9327 |

| Hydrogen Bond Acceptors Count | 7 |

| Polar Surface Area | 60.386 Ų |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial and fungal strains. The compound has been evaluated for its activity against five strains of bacteria and fungi, yielding promising results in terms of efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the proliferation of several cancer cell types, including lung, breast, and colorectal cancers . Specifically, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Case Study:

In a recent study involving the synthesis and evaluation of various pyrazole derivatives, it was found that those with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity. The presence of electron-withdrawing groups was linked to increased potency against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that certain pyrazole derivatives can act as effective inhibitors of glucosidase enzymes, which are crucial in carbohydrate metabolism . This activity suggests a possible therapeutic application in managing conditions like diabetes.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism: The nitro group present in the structure may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Anticancer Mechanism: The compound's interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation is a likely mechanism for its anticancer effects. Molecular docking studies have suggested binding affinities with key proteins involved in tumor growth .

Research Findings

A comprehensive review of literature reveals a consistent theme regarding the efficacy of pyrazole derivatives in biological applications:

Propiedades

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(3-methyl-4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8-6-11(4-5-12(8)16(18)19)13(17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUNAXSNBXUHQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.